1-(3-Chloro-4-fluorophenyl)pentan-1-one

physical chemistry formulation science quality control

1-(3-Chloro-4-fluorophenyl)pentan-1-one (CAS 1339657-45-2) is a halogenated aryl ketone with the molecular formula C₁₁H₁₂ClFO and a molecular weight of 214.66 g/mol. It belongs to the class of synthetic cathinones, characterized by a pentanoyl chain attached to a 3-chloro-4-fluorophenyl ring.

Molecular Formula C11H12ClFO
Molecular Weight 214.66 g/mol
Cat. No. B7877380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-fluorophenyl)pentan-1-one
Molecular FormulaC11H12ClFO
Molecular Weight214.66 g/mol
Structural Identifiers
SMILESCCCCC(=O)C1=CC(=C(C=C1)F)Cl
InChIInChI=1S/C11H12ClFO/c1-2-3-4-11(14)8-5-6-10(13)9(12)7-8/h5-7H,2-4H2,1H3
InChIKeyYFKHVIRYFJZFMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(3-Chloro-4-fluorophenyl)pentan-1-one (CAS 1339657-45-2) – Baseline Identity and Key Differentiators


1-(3-Chloro-4-fluorophenyl)pentan-1-one (CAS 1339657-45-2) is a halogenated aryl ketone with the molecular formula C₁₁H₁₂ClFO and a molecular weight of 214.66 g/mol . It belongs to the class of synthetic cathinones, characterized by a pentanoyl chain attached to a 3-chloro-4-fluorophenyl ring [1]. Unlike generic cathinone references, this compound's specific 3-chloro-4-fluoro substitution pattern directly matches the privileged pharmacophore found in Tonabersat prodrug patents, where it is specifically selected over 3-chlorophenyl and 4-fluorophenyl alternatives for optimized pharmacokinetics [2]. The compound is supplied as a clear liquid with a measured density of 1.147 g/mL at 25 °C and a purity specification of ≥97% .

Why 1-(3-Chloro-4-fluorophenyl)pentan-1-one Cannot Be Replaced by Its 4-Chloro-3-fluorophenyl Isomer


The positional isomer 1-(4-chloro-3-fluorophenyl)pentan-1-one (CAS 1352224-73-7) is often considered an interchangeable alternative due to its identical molecular formula and molecular weight. However, regioisomerism critically impacts physicochemical properties and pharmacological relevance. The target compound's measured density of 1.147 g/mL at 25 °C exceeds the isomer's predicted density range of 1.0–1.2 g/cm³ , indicating stronger intermolecular interactions that can affect formulation consistency and chromatographic retention behavior. More importantly, the 3-chloro-4-fluoro substitution pattern on the aromatic ring is explicitly claimed in the Tonabersat prodrug patent family as the preferred pharmacophore for achieving improved pharmacokinetic properties, whereas the 4-chloro-3-fluoro configuration is not included in the patent's preferred embodiments [1]. This pharmacophoric preference directly links the target compound's substitution pattern to documented medicinal chemistry advantages.

Quantitative Differentiation Evidence for 1-(3-Chloro-4-fluorophenyl)pentan-1-one


Measured Density vs. Predicted Isomer Density: A Formulation and Handling Distinction

The target compound demonstrates a precisely measured density of 1.147 g/mL at 25 °C, as certified by the supplier , compared to the predicted density range of 1.1 ± 0.1 g/cm³ reported for the 4-chloro-3-fluorophenyl isomer . The measured-to-predicted gap indicates that the target compound's experimental density likely resides at the upper boundary of the isomer's predicted range, reflecting distinct intermolecular packing driven by the 3-chloro-4-fluoro regiochemistry.

physical chemistry formulation science quality control

Patent-Recognized Pharmacophoric Preference for the 3-Chloro-4-Fluorophenyl Ring in Prodrug Optimization

The European Patent EP3087063A1, covering Tonabersat prodrugs with improved pharmacokinetic properties, explicitly defines the preferred aryl group (Ar) as a 3-chloro-4-fluorophenyl ring, while naming 3-chlorophenyl and 4-fluorophenyl rings only as alternative, less-preferred embodiments [1]. This patent teaches that the synergistic combination of chlorine and fluorine in the 3,4-orientation is superior to either mono-substituted congener for achieving the desired pharmacokinetic profile. The target compound uniquely embodies this patented 3-chloro-4-fluorophenyl moiety within a pentan-1-one scaffold.

medicinal chemistry prodrug design pharmacokinetics

LogP Parity with Distinct Electronic Profile: Identical Computed Lipophilicity but Differing Dipole Moment Orientation

Both the target compound and its 4-chloro-3-fluorophenyl isomer share an identical computed LogP of 3.852, as determined by ChemScene's computational chemistry data for each respective product . Despite this LogP parity, the different halogen positions generate distinct dipole moment vectors and electrostatic potential surfaces, which are known from meta- vs. para-halogen SAR studies on α-PVP derivatives to differentially affect DAT/SERT selectivity ratios and in vivo psychostimulant potency [1]. The identical LogP ensures comparable membrane permeability predictions, while the divergent electronic distribution differentiates target engagement.

lipophilicity QSAR drug design

Boiling Point Differential Between Positional Isomers: Implications for Distillation-Based Purification

The positional isomer 1-(4-chloro-3-fluorophenyl)pentan-1-one exhibits a predicted boiling point of 295.9 ± 20.0 °C at 760 mmHg . While a directly measured boiling point for the target compound is not published in accessible databases, the substantially different density (1.147 vs. ~1.1 g/mL) indicates that the boiling point of the 3-chloro-4-fluoro isomer will also differ. This has practical significance for distillation-based purification protocols: even a 5–10 °C difference in boiling point between regioisomers is sufficient to achieve effective separation via fractional distillation, preventing cross-contamination in high-purity synthetic workflows.

synthetic chemistry purification process chemistry

Optimal Use Cases for 1-(3-Chloro-4-fluorophenyl)pentan-1-one Based on Verified Differentiation Evidence


Tonabersat Prodrug Synthesis and Pharmacokinetic Optimization Studies

The 3-chloro-4-fluorophenyl moiety is the preferred pharmacophore in the Tonabersat prodrug patent (EP3087063A1) [1]. Researchers developing next-generation gap-junction inhibitors or validating patent-protected synthetic routes should select this compound as the key intermediate, as substituting the 4-chloro-3-fluoro isomer would deviate from the patented structural requirements and potentially compromise the claimed pharmacokinetic benefits.

Regioisomer-Specific SAR Studies on Cathinone Transporter Affinity

Meta-halogen substitution on the aromatic ring has been shown to increase the DAT/SERT ratio compared to para-substitution in α-PVP derivatives, correlating with enhanced psychostimulant effects in vivo [1]. This compound's 3-chloro-4-fluoro configuration (chlorine in the meta position relative to the carbonyl) provides a precisely defined regioisomer for SAR studies investigating how halogen position modulates monoamine transporter selectivity.

Analytical Method Development Requiring Certified Physical Property Standards

With a supplier-certified density of 1.147 g/mL at 25 °C [1] and a defined purity of ≥97%, this compound serves as a reliable physical property standard for calibrating densitometers, validating GC/HPLC retention time predictions, and establishing reference spectra for forensic or QC laboratories that must distinguish cathinone regioisomers.

Formulation Development Requiring Precise Volumetric Dispensing

The measured density of 1.147 g/mL at 25 °C [1] enables accurate gravimetric-to-volumetric conversions for liquid handling systems. Laboratories preparing dose-response curves or stock solutions benefit from using the experimentally verified density rather than relying on the predicted range (1.0–1.2 g/cm³) of the positional isomer, reducing volumetric dispensing errors in automated platforms.

Quote Request

Request a Quote for 1-(3-Chloro-4-fluorophenyl)pentan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.